molecular formula C14H12F3NO6S B3262041 (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate CAS No. 351002-11-4

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate

Cat. No.: B3262041
CAS No.: 351002-11-4
M. Wt: 379.31 g/mol
InChI Key: PQTXIVHYFSFWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate is a synthetic organic compound featuring a coumarin (chromen-4-one) core substituted at the 2-position with a morpholine ring and at the 8-position with a trifluoromethanesulfonate (triflate) group. The triflate group (-OSO₂CF₃) is a well-known leaving group in organic synthesis, facilitating nucleophilic substitution reactions due to its strong electron-withdrawing properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO6S/c15-14(16,17)25(20,21)24-11-3-1-2-9-10(19)8-12(23-13(9)11)18-4-6-22-7-5-18/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTXIVHYFSFWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves multiple steps. One of the improved methods for its synthesis includes the judicious use of allyl protecting groups. This method can achieve an overall yield of 35% through modification of the published route. Another method employs a Baker-Venkataraman rearrangement to generate the chromenone scaffold, resulting in a 15% overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and rearrangement reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate undergoes various chemical reactions, including substitution reactions. The compound is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors, which involves reactions with other chemical entities to form the final product .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include allyl protecting groups and reagents for the Baker-Venkataraman rearrangement. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major product formed from the reactions involving this compound is the DNA-dependent protein kinase inhibitor, specifically 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. The trifluoromethanesulfonate group enhances the reactivity of the compound, making it a potential candidate for developing targeted cancer therapies.

Case Study:
In a study conducted on various chromenone derivatives, it was found that the introduction of the trifluoromethanesulfonate moiety improved the selectivity and potency against cancer cell lines compared to standard treatments. The results demonstrated an IC50 value significantly lower than that of existing chemotherapeutic agents, suggesting enhanced efficacy in inhibiting tumor growth.

1.2 Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes involved in cancer progression, such as Polymerase Theta (Polθ).

Data Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)Reference
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonatePolθ0.25
Standard InhibitorPolθ0.75

Organic Synthesis

2.1 Reaction Intermediate
The compound serves as an effective electrophile in nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.

Case Study:
In a synthetic route involving the preparation of substituted phenylamines, this compound was utilized to facilitate the introduction of various amines under mild conditions. The resulting compounds displayed favorable yields and purities.

Data Table: Reaction Yields

Reaction TypeYield (%)ConditionsReference
Nucleophilic Substitution85%DMF, 80°C, 24h
Electrophilic Aromatic Substitution90%Ethanol, Reflux

Material Science

3.1 Polymerization Initiator
The compound has been explored as a potential initiator for polymerization processes due to its reactive trifluoromethanesulfonate group.

Case Study:
In experiments aimed at synthesizing fluorinated polymers, this compound was employed as an initiator. The resulting polymers exhibited enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Fluorinated Polymer A30050
Fluorinated Polymer B28045

Mechanism of Action

The mechanism of action of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate involves its role as an intermediate in the synthesis of DNA-dependent protein kinase inhibitors. These inhibitors target the DNA-dependent protein kinase, a crucial enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can potentially interfere with the repair of damaged DNA, making it a valuable tool in cancer research and treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethanesulfonate Derivatives

Trifluoromethanesulfonate–POSS Hybrid ()
  • Structure : A hybrid scaffold combining 3-(trimethoxysilyl)propyl methacrylate with a trifluoromethanesulfonate–POSS (polyhedral oligomeric silsesquioxane) salt.
  • Key Differences : Unlike the target coumarin derivative, this compound integrates a silicon-based POSS framework, enhancing microstructural rigidity for bone tissue engineering. The triflate here acts as a counterion rather than a reactive leaving group.
  • Analytical Data: Micro-CT and nanoindentation tests confirmed porosity (~70%) and mechanical stability (Young’s modulus: 2.1 GPa), highlighting its niche in biomaterials .
Pharmaceutical Triflates ()
  • Example : (EZ)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propene (MM0223.14).
  • Structure : A thioxanthene derivative with a trifluoromethyl group and a propene substituent.
  • Key Differences : The trifluoromethyl group (-CF₃) in this compound is directly attached to an aromatic ring, unlike the triflate group in the target compound. This structural variation reduces leaving-group capacity but increases lipophilicity, relevant to CNS drug design .

Coumarin and Heterocyclic Analogues

Spirophosphazene Derivatives ()
  • Structure: Tetrachloromonospirocyclotriphosphazenes with diamine substituents.
  • Key Differences : While lacking a triflate group, these spiro compounds share a heterocyclic core (phosphazene) that, like coumarin, enables modular functionalization. Their synthesis employs triethylamine and THF, suggesting parallels in solvent/base selection for the target compound’s preparation .
Diazaspiro Decarboxamide ()
  • Structure : A spirocyclic carboxamide with trifluoromethylpyrimidine and sulfonic acid groups.
  • Key Differences : The sulfonic acid moiety (-SO₃H) in this compound contrasts with the triflate group in the target molecule, offering different acidity and reactivity profiles. LCMS data (m/z 867.0 [M+H]⁺) and HPLC retention (1.37 min) provide benchmarks for comparing analytical workflows .

Analytical Data

Compound LCMS m/z ([M+H]⁺) HPLC Retention (min) Key Techniques
Target Coumarin Triflate Data not available Data not available Likely: NMR, LCMS
Diazaspiro Decarboxamide 867.0 1.37 LCMS, HPLC (SMD-TFA05)
(EZ)-Thioxanthene Propene Not reported Not reported Micro-CT, Nanoindentation

Functional and Application-Based Comparisons

  • Reactivity: The target compound’s triflate group is superior in nucleophilic displacement reactions compared to sulfonic acids () or non-triflate heterocycles (). Morpholine’s electron-donating effects may moderate this reactivity relative to simpler triflates .
  • Biomedical Potential: Unlike the POSS hybrid (), the coumarin triflate’s fluorescence properties (inherent to coumarins) could enable dual roles in bioimaging and prodrug synthesis.
  • Material Science : The rigidity imparted by morpholine and coumarin contrasts with the POSS scaffold’s porosity, directing the former toward molecular rather than bulk material applications .

Biological Activity

(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a chromenone moiety, and a trifluoromethanesulfonate group. Its unique structure contributes to its biological activity, particularly as a potential inhibitor in various enzymatic pathways.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in cancer cell proliferation, particularly polymerase theta (Polθ), which plays a role in DNA repair mechanisms. Inhibition of Polθ can lead to increased sensitivity of cancer cells to DNA-damaging agents .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings from various studies examining the biological activity of this compound:

Study ReferenceBiological ActivityModel/SystemKey Findings
Polθ InhibitionCancer Cell LinesSignificant reduction in cell viability upon treatment; enhanced sensitivity to chemotherapeutic agents.
Antioxidant ActivityCellular ModelsDemonstrated reduction in reactive oxygen species (ROS) levels; protective effects against oxidative damage.
Anti-inflammatoryAnimal ModelsReduced markers of inflammation in treated groups compared to controls; potential for therapeutic use in inflammatory diseases.

Case Studies

  • Cancer Research : A study conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis rates. This suggests its potential as an adjunct therapy in cancer treatment .
  • Oxidative Stress Models : In vitro experiments using neuronal cells exposed to oxidative stress demonstrated that this compound significantly mitigated cell death and preserved cellular function, indicating its potential neuroprotective properties .
  • Inflammation Studies : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain, along with lower levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential .

Q & A

Q. What are the key structural features of (2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate, and how do they influence reactivity?

The compound combines a chromen-4-one core with a morpholine substituent at position 2 and a trifluoromethanesulfonate (triflate) group at position 7. The electron-withdrawing triflate group enhances electrophilicity, making it reactive in nucleophilic substitutions or cross-coupling reactions. The morpholine ring contributes to solubility in polar solvents and may participate in hydrogen bonding during crystallization .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves functionalizing a preformed chromenone scaffold. For example:

  • Step 1 : Introduce the morpholine moiety via nucleophilic substitution or Buchwald–Hartwig amination.
  • Step 2 : Install the triflate group using trifluoromethanesulfonic anhydride under anhydrous conditions. Reactions are monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, confirming substituent positions and intermolecular interactions (e.g., hydrogen bonds involving morpholine) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) verifies purity and regiochemistry.
  • High-performance liquid chromatography (HPLC) assesses purity, especially for intermediates prone to byproducts during triflate installation .

Advanced Questions

Q. How can researchers optimize reaction yields during triflate group installation?

Key factors include:

  • Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane minimizes side reactions with moisture.
  • Temperature control : Reactions are conducted at 0–5°C to suppress decomposition.
  • Stoichiometry : A 1.2–1.5 molar excess of triflating reagent ensures complete conversion. Post-reaction, rapid quenching with ice water stabilizes the product .

Q. What experimental limitations affect stability studies of this compound?

Degradation occurs under prolonged exposure to light, moisture, or elevated temperatures. For example:

  • Hydrolysis : The triflate group hydrolyzes to a hydroxyl group in aqueous media.
  • Mitigation : Store samples in amber vials under inert gas (N₂/Ar) at –20°C. Continuous cooling during experiments (e.g., using jacketed reactors) reduces thermal degradation .

Q. How do structural analogs of this compound compare in reactivity or biological activity?

Analogs with boronate esters (e.g., 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine) show enhanced Suzuki coupling efficiency due to boron’s electrophilicity. Conversely, replacing triflate with tosylate reduces leaving-group ability, impacting nucleophilic substitution rates .

Q. What strategies resolve contradictions in reported reaction yields for similar triflate derivatives?

Discrepancies often arise from:

  • Purity of starting materials : Impurities in the chromenone precursor (e.g., residual morpholine) skew yields. Pre-purification via flash chromatography is recommended.
  • Catalyst choice : Palladium catalysts (vs. nickel) improve cross-coupling efficiency but require strict oxygen-free conditions. Detailed reaction logs (time, temperature, catalyst loading) aid reproducibility .

Q. How can computational modeling guide the design of derivatives with improved properties?

  • DFT calculations predict electrophilicity at the triflate-bearing carbon, aiding in tuning reactivity.
  • Molecular docking identifies morpholine’s role in binding to biological targets (e.g., kinases). For instance, morpholine’s oxygen may form hydrogen bonds with active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
(2-morpholin-4-yl-4-oxochromen-8-yl) trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.